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The Pyrazole Scaffold: A Cornerstone in Modern
Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the
Pyrazole Moiety
The pyrazole ring, a five-membered aromatic heterocycle containing two adjacent nitrogen

atoms, stands as a "privileged scaffold" in the landscape of medicinal chemistry.[1] Its

remarkable versatility and broad spectrum of biological activities have cemented its importance

in drug discovery and development.[2][3] From blockbuster anti-inflammatory drugs to targeted

cancer therapies, pyrazole-containing compounds have demonstrated significant therapeutic

impact. Over the last few decades, more than 40 pyrazole-containing drugs have received FDA

approval, targeting a wide array of clinical conditions.[4]

The unique physicochemical properties of the pyrazole core contribute to its success. The N-1

nitrogen can act as a hydrogen bond donor, while the N-2 nitrogen serves as a hydrogen bond

acceptor, allowing for diverse interactions with biological targets.[4] Furthermore, the pyrazole

ring can act as a bioisostere for an aryl group, enhancing properties like lipophilicity and

solubility.[4] This guide provides a comprehensive overview of pyrazole-containing compounds

in medicinal chemistry, delving into their synthesis, diverse pharmacological activities,

structure-activity relationships (SAR), and the mechanisms of action of key therapeutic agents.
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Synthesis of Pyrazole Derivatives: Building the Core
Scaffold
The construction of the pyrazole ring is a well-established area of synthetic organic chemistry,

with several reliable methods at the disposal of medicinal chemists. The choice of synthetic

route is often dictated by the desired substitution pattern and the availability of starting

materials.

Knorr Pyrazole Synthesis: A Classic and Versatile
Method
First reported by Ludwig Knorr in 1883, this method remains a cornerstone for pyrazole

synthesis.[5] It involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine

derivative, typically under acidic conditions.[6]

The reaction proceeds through the formation of a hydrazone intermediate, followed by

intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[7][8] A critical

consideration, especially with unsymmetrical 1,3-dicarbonyl compounds, is regioselectivity,

which can be influenced by the steric and electronic properties of the substituents and the

reaction pH.[5]

Experimental Protocol: Knorr Synthesis of a Phenylpyrazolone[8]

Reaction Setup: In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol) and

hydrazine hydrate (6 mmol).

Solvent and Catalyst Addition: Add 3 mL of 1-propanol and 3 drops of glacial acetic acid to

the mixture.

Heating: Heat the reaction mixture on a hot plate with stirring at approximately 100°C for 1

hour.

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography

(TLC) using a mobile phase of 30% ethyl acetate/70% hexane.
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Work-up: Once the starting material is consumed, add 10 mL of water to the hot reaction

mixture with stirring.

Crystallization: Turn off the heat and allow the mixture to cool slowly while stirring for 30

minutes to facilitate the precipitation of the product.

Isolation and Purification: Collect the solid product by filtration using a Büchner funnel, rinse

with a small amount of water, and allow it to air dry. The crude product can be further purified

by recrystallization from ethanol.

Synthesis from α,β-Unsaturated Carbonyl Compounds
Another prevalent method for constructing the pyrazole nucleus involves the reaction of α,β-

unsaturated aldehydes or ketones with hydrazines.[9] This reaction typically proceeds through

a Michael addition followed by cyclization and oxidation or elimination to afford the aromatic

pyrazole.[10][11]

Experimental Protocol: Synthesis of a Pyrazole from an α,β-Unsaturated Carbonyl

Compound[12]

Reaction Mixture: In a round-bottom flask, dissolve the α,β-unsaturated carbonyl compound

(1 equivalent) and the desired hydrazine derivative (1.1 equivalents) in absolute ethanol.

Reflux: Heat the reaction mixture to reflux and maintain for 5 hours.

Cooling and Crystallization: After the reaction is complete, allow the mixture to cool to room

temperature and then leave it to stand overnight.

Isolation: Collect the resulting solid precipitate by vacuum filtration and wash with a small

amount of cold ethanol.

Purification: Dry the product. If necessary, the crude product can be purified by

recrystallization from an appropriate solvent.

1,3-Dipolar Cycloaddition
The [3+2] cycloaddition of a 1,3-dipole, such as a diazo compound or a nitrile imine, with a

dipolarophile, like an alkyne, is a powerful and regioselective method for pyrazole synthesis.
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[13][14] This approach is particularly useful for accessing polysubstituted pyrazoles with

specific substitution patterns that may be difficult to achieve through condensation methods.

[15]

Experimental Protocol: One-Pot Synthesis of 3,5-Disubstituted Pyrazoles via 1,3-Dipolar

Cycloaddition[13]

Hydrazone Formation: In a reaction vessel, add the aldehyde (1.5 mmol) to a solution of p-

toluenesulfonyl hydrazide (1.5 mmol). Stir the mixture at room temperature for 3 hours.

Diazo Compound Generation: Add a 5 N NaOH solution (1.5 mmol) to the mixture and stir for

an additional 20 minutes.

Cycloaddition: Add the terminal alkyne (7.5 mmol) to the reaction mixture and stir at 50°C for

48 hours.

Work-up: Evaporate the volatile components under reduced pressure. Dissolve the residue

in a 1:1 mixture of water and ethyl acetate (70 mL). Separate the organic layer and dry it

over MgSO₄.

Purification: After filtering and removing the solvent, purify the crude product by flash

chromatography to obtain the desired pyrazole.

General Pyrazole Synthesis Workflow

Starting Materials Chemical Synthesis
(e.g., Knorr, Cycloaddition)

Reaction Work-up
(Extraction, Washing)

Purification
(Chromatography, Recrystallization)

Structural Characterization
(NMR, MS, X-ray) Pure Pyrazole Derivative

Click to download full resolution via product page

Caption: A generalized workflow for the synthesis and purification of pyrazole derivatives.
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Diverse Biological Activities of Pyrazole-Containing
Compounds
The pyrazole scaffold is a versatile pharmacophore found in drugs targeting a wide range of

diseases.[16] This section will explore some of the most significant therapeutic areas where

pyrazole derivatives have made an impact.

Anti-inflammatory and Analgesic Agents
Historically, pyrazole derivatives have been prominent as non-steroidal anti-inflammatory drugs

(NSAIDs).[3] A landmark example is Celecoxib (Celebrex®), a selective cyclooxygenase-2

(COX-2) inhibitor.[17] COX-2 is an enzyme upregulated during inflammation that is responsible

for the synthesis of prostaglandins, which are key mediators of pain and inflammation.[18] By

selectively inhibiting COX-2 over the constitutively expressed COX-1 isoform, Celecoxib

reduces inflammation and pain with a lower risk of the gastrointestinal side effects associated

with non-selective NSAIDs.[17][19]

Mechanism of Action: Celecoxib and the COX-2 Pathway

Celecoxib exerts its anti-inflammatory effects by blocking the synthesis of pro-inflammatory

prostaglandins.[19] The chemical structure of Celecoxib allows it to fit into the larger, more

flexible active site of the COX-2 enzyme, while its access to the narrower active site of COX-1

is restricted.[17] This selective inhibition is the basis for its improved gastrointestinal safety

profile compared to non-selective NSAIDs.[17]
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Caption: Mechanism of action of Celecoxib in the COX-2 signaling pathway.

Experimental Protocol: In Vitro COX-2 Inhibitor Screening Assay (Fluorometric)[20][21]

Reagent Preparation: Prepare stock solutions of the test pyrazole compounds, a positive

control (e.g., Celecoxib), COX Assay Buffer, COX Probe, COX Cofactor, and Arachidonic

Acid.

Assay Plate Setup: In a 96-well white opaque plate, add 10 µl of the diluted test inhibitor or

Assay Buffer (for the enzyme control). Add the inhibitor control (Celecoxib) to its designated
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well.

Reaction Mixture Preparation: Prepare a reaction mix containing COX Assay Buffer, COX

Probe, COX Cofactor, and the reconstituted COX-2 enzyme.

Reaction Initiation: Add 80 µl of the reaction mix to each well. Initiate the reaction by adding

10 µl of a diluted Arachidonic Acid/NaOH solution to all wells simultaneously using a multi-

channel pipette.

Data Acquisition: Immediately measure the fluorescence (Ex/Em = 535/587 nm) kinetically at

25°C for 5-10 minutes.

Data Analysis: Calculate the rate of reaction for each well. Determine the percentage of

inhibition for each concentration of the test compound relative to the enzyme control. Plot the

percentage of inhibition against the logarithm of the inhibitor concentration to determine the

IC50 value.

Anticancer Agents
The pyrazole moiety is a key structural feature in numerous modern anticancer drugs,

particularly kinase inhibitors.[22] Kinases are a class of enzymes that play crucial roles in cell

signaling pathways, and their dysregulation is a hallmark of many cancers.

Ruxolitinib (Jakafi®) is a potent inhibitor of Janus kinases (JAK1 and JAK2).[4] The JAK-STAT

signaling pathway is vital for hematopoiesis and immune responses, and its hyperactivation is

implicated in myeloproliferative neoplasms like myelofibrosis.[23][24] Ruxolitinib competitively

inhibits the ATP-binding site of JAK1 and JAK2, thereby blocking downstream signaling and

reducing abnormal cell proliferation.[25]

Mechanism of Action: Ruxolitinib and the JAK-STAT Pathway

By inhibiting JAK1 and JAK2, Ruxolitinib disrupts the phosphorylation and activation of Signal

Transducer and Activator of Transcription (STAT) proteins.[24] This prevents the translocation

of STATs to the nucleus, where they would otherwise regulate the expression of genes involved

in cell proliferation and survival.[23]
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Caption: Mechanism of action of Ruxolitinib in the JAK-STAT signaling pathway.

Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)[26]

Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) into a 96-well plate at a density of

10,000 cells per well and incubate overnight.[26][27]

Compound Treatment: Treat the cells with various concentrations of the pyrazole test

compounds for 24-48 hours.
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MTT Addition: Add 20 µl of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium

bromide) solution to each well to a final concentration of 0.5 mg/ml and incubate for 3 hours

at 37°C.[26]

Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO,

to dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance at 545 nm (with a reference

wavelength of 630 nm) using an ELISA plate reader.[26]

Data Analysis: The absorbance is directly proportional to the number of viable cells.

Calculate the percentage of cell viability for each concentration of the test compound relative

to the untreated control. Determine the IC50 value, which is the concentration of the

compound that causes 50% inhibition of cell growth.

Other Therapeutic Areas
The therapeutic applications of pyrazole derivatives extend beyond anti-inflammatory and

anticancer agents. They are also found in drugs for:

Antimicrobial and Antifungal agents: Certain pyrazole derivatives exhibit significant activity

against various bacterial and fungal strains.[28]

Antiviral compounds: Pyrazole-containing molecules have been investigated for their

potential to inhibit viral replication.

Anticonvulsants and Antidepressants: The pyrazole scaffold has been incorporated into

molecules targeting the central nervous system.[3]

Antidiabetic agents: Some pyrazole derivatives have shown potential in modulating

pathways involved in glucose metabolism.

Structure-Activity Relationship (SAR) of Pyrazole
Derivatives
The exploration of the structure-activity relationship (SAR) is crucial for optimizing the potency

and selectivity of pyrazole-based drug candidates. This involves systematically modifying the
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substituents on the pyrazole ring and evaluating the impact on biological activity.[29]

For instance, in the development of pyrazole-based kinase inhibitors, specific substitutions at

different positions of the pyrazole ring can dictate the inhibitor's selectivity for different kinases.

[30][31] The use of computational modeling and X-ray crystallography can provide insights into

the binding mode of pyrazole inhibitors within the active site of their target enzymes, guiding

the rational design of more potent and selective compounds.[32]

Key Considerations in Pyrazole SAR Studies:

Substituents at N-1: The nature of the substituent at the N-1 position can significantly

influence the compound's pharmacokinetic properties and its interaction with the target

protein.

Substituents at C-3, C-4, and C-5: Modifications at these positions are critical for modulating

potency and selectivity. For example, in COX-2 inhibitors, a p-sulfonamidophenyl group at

one of the aryl rings is a key feature for selective binding.

Stereochemistry: The stereochemistry of substituents can also play a vital role in the

biological activity of pyrazole derivatives.

Conclusion and Future Perspectives
The pyrazole scaffold continues to be a highly valuable and versatile platform in medicinal

chemistry. Its proven success in a multitude of therapeutic areas, coupled with well-established

and adaptable synthetic methodologies, ensures its continued relevance in drug discovery.

Future research will likely focus on the development of novel pyrazole derivatives with

enhanced selectivity and improved pharmacokinetic profiles. The application of modern drug

design strategies, such as fragment-based drug design and the use of computational tools, will

undoubtedly accelerate the discovery of the next generation of pyrazole-based therapeutics.

The rich and diverse pharmacology of pyrazole-containing compounds makes this an exciting

and promising area for continued investigation by researchers and drug development

professionals.

References
RCSB Protein Data Bank. (n.d.). 1CX2.
RCSB Protein Data Bank. (n.d.). 4L1P.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 13 Tech Support

https://public-pages-files-2025.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2021.666725/pdf
https://pubs.acs.org/doi/10.1021/jm0611915
https://pubs.acs.org/doi/abs/10.1021/jm0611915
https://pubmed.ncbi.nlm.nih.gov/17948975/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1588674?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Jakafi® (ruxolitinib). (n.d.). Mechanism of action.
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.
MDPI. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
National Center for Biotechnology Information. (n.d.). Ruxolitinib. PubChem.
National Center for Biotechnology Information. (n.d.). Celecoxib. PubChem.
National Center for Biotechnology Information. (2021). A Review of the Recent Development
in the Synthesis and Biological Evaluations of Pyrazole Derivatives.
National Center for Biotechnology Information. (2011). Ruxolitinib: a new JAK1/2 inhibitor
that offers promising options for treatment of myelofibrosis.
National Center for Biotechnology Information. (n.d.). Ruxolitinib - StatPearls.
National Center for Biotechnology Information. (2018). Celecoxib pathways:
pharmacokinetics and pharmacodynamics.
National Journal of Pharmaceutical Sciences. (2021). A review of pyrazole an its derivative.
Patsnap Synapse. (2024). What is the mechanism of Ruxolitinib Phosphate?.
Patsnap Synapse. (2024). What is the mechanism of Celecoxib?.
PathWhiz. (n.d.). Ruxolitinib Mechanism of Action Pathway.
ResearchGate. (n.d.). Schematic representation of MTT assay protocol.
Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm).
YouTube. (2019). synthesis of pyrazoles.
YouTube. (2018). Celecoxib -NSAID Mechanism of Action.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]

2. A Review of the Recent Development in the Synthesis and Biological Evaluations of
Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

3. Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives | Bentham
Science [benthamscience.com]

4. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of
myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]

5. pdf.benchchem.com [pdf.benchchem.com]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 13 Tech Support

https://www.benchchem.com/product/b1588674?utm_src=pdf-custom-synthesis
https://www.mdpi.com/1420-3049/23/1/134
https://pmc.ncbi.nlm.nih.gov/articles/PMC9139179/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9139179/
https://benthamscience.com/public/article/135192
https://benthamscience.com/public/article/135192
https://pmc.ncbi.nlm.nih.gov/articles/PMC5147419/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5147419/
https://pdf.benchchem.com/372/detailed_experimental_protocol_for_Knorr_pyrazole_synthesis.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1588674?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


6. jk-sci.com [jk-sci.com]

7. pdf.benchchem.com [pdf.benchchem.com]

8. chemhelpasap.com [chemhelpasap.com]

9. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-
cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]

10. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 +
2)-cycloaddition key steps [beilstein-journals.org]

11. researchgate.net [researchgate.net]

12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

13. pubs.acs.org [pubs.acs.org]

14. Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates -
PMC [pmc.ncbi.nlm.nih.gov]

15. pubs.acs.org [pubs.acs.org]

16. pharmajournal.net [pharmajournal.net]

17. What is the mechanism of Celecoxib? [synapse.patsnap.com]

18. pdf.benchchem.com [pdf.benchchem.com]

19. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC
[pmc.ncbi.nlm.nih.gov]

20. assaygenie.com [assaygenie.com]

21. sigmaaldrich.com [sigmaaldrich.com]

22. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic
Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [journals.eco-
vector.com]

23. PathWhiz [pathbank.org]

24. What is the mechanism of Ruxolitinib Phosphate? [synapse.patsnap.com]

25. Ruxolitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

26. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents
[openmedicinalchemistryjournal.com]

27. mdpi.com [mdpi.com]

28. Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging
Activity of Some Novel Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 13 Tech Support

https://www.jk-sci.com/blogs/resource-center/knorr-pyrazole-synthesis
https://pdf.benchchem.com/12423/Application_Notes_and_Protocols_for_Knorr_Pyrazole_Synthesis.pdf
https://www.chemhelpasap.com/wp-content/uploads/2021/12/procedure_pyrazole.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC11331544/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11331544/
https://www.beilstein-journals.org/bjoc/articles/20/178
https://www.beilstein-journals.org/bjoc/articles/20/178
https://www.researchgate.net/publication/279554703_Synthesis_of_2-pyrazolines_by_the_reactions_of_ab-unsaturated_aldehydes_ketones_and_esters_with_diazoalkanes_nitrile_imines_and_hydrazines
https://pdfs.semanticscholar.org/9470/b56b19222f6c441d82a5469399eb6dd0b603.pdf
https://pubs.acs.org/doi/10.1021/jo0268409
https://pmc.ncbi.nlm.nih.gov/articles/PMC2814424/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2814424/
https://pubs.acs.org/doi/pdf/10.1021/jo0268409
https://www.pharmajournal.net/article/6/1-1-7-611.pdf
https://synapse.patsnap.com/article/what-is-the-mechanism-of-celecoxib
https://pdf.benchchem.com/12410/Application_Notes_and_Protocols_for_Cox_2_IN_30_In_Vitro_Enzyme_Assay.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC3303994/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3303994/
https://www.assaygenie.com/content/BN%20Technical%20Manuals/BN00777.pdf
https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/398/778/mak399bul-mk.pdf
https://journals.eco-vector.com/1386-2073/article/view/644484
https://journals.eco-vector.com/1386-2073/article/view/644484
https://journals.eco-vector.com/1386-2073/article/view/644484
https://pathbank.org/pathwhiz/pathways/PW128588
https://synapse.patsnap.com/article/what-is-the-mechanism-of-ruxolitinib-phosphate
https://www.ncbi.nlm.nih.gov/books/NBK570600/
https://openmedicinalchemistryjournal.com/VOLUME/6/PAGE/15/FULLTEXT/
https://openmedicinalchemistryjournal.com/VOLUME/6/PAGE/15/FULLTEXT/
https://www.mdpi.com/1422-0067/22/13/6692
https://pmc.ncbi.nlm.nih.gov/articles/PMC6272688/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6272688/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1588674?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


29. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

30. pubs.acs.org [pubs.acs.org]

31. pubs.acs.org [pubs.acs.org]

32. Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase -
PubMed [pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [literature review on pyrazole-containing compounds in
medicinal chemistry]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1588674#literature-review-on-pyrazole-containing-
compounds-in-medicinal-chemistry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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